2-氨基-3-(2-氰基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

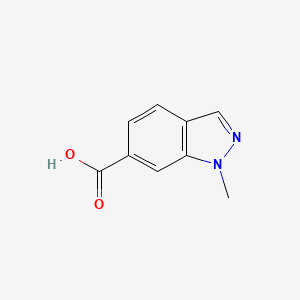

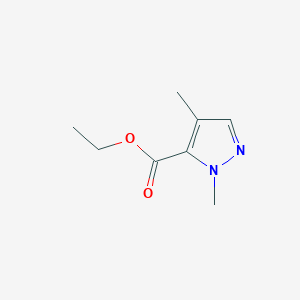

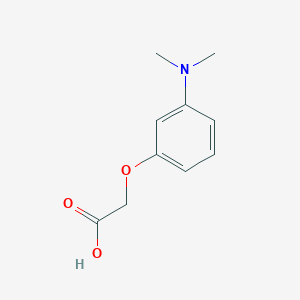

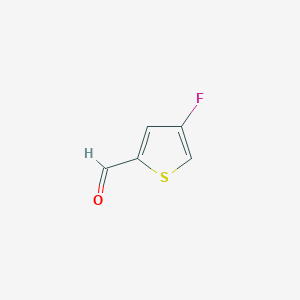

2-Amino-3-(2-cyanophenyl)propanoic acid (2-CNPA) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. It is a widely used building block in organic synthesis, and has a variety of applications in the field of scientific research.

科学研究应用

化学和生物特性

绿原酸 (CGA) 等酚酸因其多样化的生物和药理作用而备受关注。绿原酸尤其显示出广泛的治疗作用,包括抗氧化、抗菌、保肝、保护心脏、抗炎、神经保护和中枢神经系统刺激作用。已发现它可以调节脂质代谢和葡萄糖,有助于治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病。这突出了酚酸在医药研究中的潜力及其作为天然安全食品添加剂的应用 (Naveed 等人,2018)。

在食品科学中的意义

源自氨基酸的支链醛是各种食品中的关键风味化合物。了解这些化合物从氨基酸形成和降解的途径,为了控制它们在食品中的存在,确保所需的口味特征,提供了有价值的见解 (Smit 等人,2009)。

在肽研究中的作用

顺磁性氨基酸 TOAC 以其在肽研究中的应用而闻名,它提供了一个刚性的环状结构,可用于分析肽的骨架动力学和二级结构。通过 EPR、X 射线晶体学和 NMR 等技术分析肽中 TOAC 的掺入,促进了对肽-蛋白质和肽-核酸相互作用的理解,表明其在未来研究中的应用越来越多 (Schreier 等人,2012)。

生物医学应用

由天然氨基酸(如 L-赖氨酸、L-谷氨酸和 L-天冬氨酸)构建的聚合物因其生物医学应用而受到认可。它们的生物相容性和生物降解性使其适合用作基因和药物的递送载体。专注于聚阳离子聚(L-赖氨酸)的研究表明在非病毒基因递送载体中的潜在应用,强调了氨基酸在生物医学进步中的作用 (Thompson 和 Scholz,2021)。

分析化学

氨基酸已使用毛细管电泳进行了广泛的研究,证明了 CE 对氨基酸分析的重要性。检测方法、对映异构体的分离和医学应用的发展,以及对食品和植物中氨基酸的分析,强调了该方法在分析化学领域的相关性 (Poinsot 等人,2003)。

生化分析

Biochemical Properties

2-Amino-3-(2-cyanophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of 2-Amino-3-(2-cyanophenyl)propanoic acid on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, 2-Amino-3-(2-cyanophenyl)propanoic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and subsequent cellular responses. The precise molecular interactions depend on the structure of the compound and the target biomolecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(2-cyanophenyl)propanoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Amino-3-(2-cyanophenyl)propanoic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

2-Amino-3-(2-cyanophenyl)propanoic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by enzymes in the liver, leading to the formation of metabolites that can have distinct biological activities . The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Amino-3-(2-cyanophenyl)propanoic acid within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-Amino-3-(2-cyanophenyl)propanoic acid is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .

属性

IUPAC Name |

2-amino-3-(2-cyanophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619173 |

Source

|

| Record name | 2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

263396-40-3 |

Source

|

| Record name | 2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)